molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

Numéro de catalogue: B112484
Numéro CAS: 332187-61-8
Poids moléculaire: 352.8 g/mol
Clé InChI: ORBJFEDABMATJI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a spirocyclic benzoxazine-piperidine hybrid compound characterized by a 6-chloro substitution on the benzoxazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1'-position of the piperidine moiety. Its molecular formula is C₁₂H₁₄ClN₂O₂ (MW: 218.25), with a density of 1.28 g/cm³ and a predicted boiling point of 328.8±42.0 °C . The Boc group enhances metabolic stability by shielding reactive amine groups, while the chlorine atom at position 6 modulates electronic properties and binding affinity . This compound is synthesized via a one-step condensation of dilithiated Boc-aniline with Boc-piperidinone, followed by deprotection and functionalization . It is commercially available at $6.60/kg, with storage recommendations at 2–8°C .

Méthodes De Préparation

The synthesis of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one typically involves several key steps:

Analyse Des Réactions Chimiques

1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Structure and Characteristics

  • Molecular Formula : C₁₇H₂₁ClN₂O₄
  • Molecular Weight : 352.81 g/mol
  • CAS Number : 332187-61-8
  • Solubility : Soluble in organic solvents; moderate solubility in water.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including:

  • High gastrointestinal absorption
  • Blood-brain barrier permeability , indicating potential central nervous system activity
  • CYP inhibition , specifically as a substrate for CYP2D6, which may influence drug interactions.

Medicinal Chemistry

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural motifs are conducive to modifications that can enhance biological activity.

Case Study: Antidepressant Activity

Research has indicated that derivatives of spiro[4H-3,1-benzoxazine] compounds exhibit antidepressant-like effects in animal models. The introduction of the Boc (tert-butoxycarbonyl) protecting group may enhance the stability and bioavailability of these compounds, making them suitable candidates for further development.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique spirocyclic structure allows for diverse modifications, facilitating the creation of libraries of compounds for high-throughput screening.

Synthetic Pathways

  • Amine Coupling Reactions : The Boc group can be easily removed to expose an amine functionality for further coupling with various electrophiles.
  • Cyclization Reactions : The spiro structure can be utilized to create more complex cyclic systems through cyclization reactions.

Neuropharmacology

Due to its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems, this compound is being explored for applications in treating neurological disorders such as depression and anxiety.

Anticancer Research

Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve modulation of apoptotic pathways or interference with cellular signaling.

Mécanisme D'action

The mechanism of action of 1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one is primarily related to its ability to interact with biological targets through its functional groups. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with proteins or enzymes. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (CAS 92926-32-4)

  • Molecular Properties: Formula: C₁₂H₁₃FN₂O₂ (MW: 236.24), density: 1.35 g/cm³ .
  • Synthesis : Similar to the Boc-6-chloro derivative but substitutes chlorine with fluorine during halogenation steps.

Comparison :

Property Boc-6-Chloro Derivative 6-Fluoro Derivative
Molecular Weight 218.25 236.24
Substituent Electronic Effect Electron-withdrawing (Cl) Stronger electron-withdrawing (F)
Storage Stability 2–8°C 2–8°C under inert gas

Unprotected Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one Derivatives

  • Example : 6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine] (CAS 92926-63-1) .
  • Key Differences :
    • Lacks the Boc group, exposing the piperidine amine, which may increase reactivity but reduce metabolic stability.
    • Antihypertensive activity in spontaneously hypertensive rats (SHR) is documented, with mechanisms involving central and peripheral pathways .

Activity Comparison :

RS504393 (6-Methyl-1'-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl]spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one)

  • Application : CCR2 chemokine receptor antagonist (IC₅₀ = 89 nM) with 700-fold selectivity over CCR1 .
  • Structural Features : Incorporates a methyl-oxazole side chain instead of chlorine, enabling potent inhibition of MCP-1-induced chemotaxis (IC₅₀ = 330 nM) .

Comparison :

Feature Boc-6-Chloro Derivative RS504393
Target Undocumented (likely antihypertensive) CCR2 receptor
Key Substituent 6-Cl, Boc Methyl-oxazole side chain
Bioactivity Potential antihypertensive Anti-inflammatory, renal protection

Spiro[benzofuran-2,4'-piperidine] Derivatives

  • Example : 2,3-Dihydro-1'-methyl-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine] (Compound 5) .
  • Activity : Displays antihypertensive effects in SHR at 50 mg/kg, with mechanisms distinct from benzoxazine derivatives due to benzofuran core .

SAR Insight :

  • The benzoxazine core (Boc-6-chloro) may offer greater conformational rigidity than benzofuran analogs, influencing target selectivity.

Structure-Activity Relationships (SAR)

  • Position 6 Substitution : Chlorine enhances binding affinity and stability compared to hydrogen or fluorine .
  • Piperidine Modifications : Alkyl or aryl substitutions at 4' (e.g., benzodioxan in Compound 9 ) enhance antihypertensive activity via dual central/peripheral mechanisms.

Activité Biologique

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the spirocyclic system that combines benzoxazine and piperidine moieties. Its molecular formula is C12H13ClN2O2C_{12}H_{13}ClN_2O_2 with a molecular weight of approximately 252.7 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes. The detailed synthetic pathway has been documented in various studies, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Antitumor Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, it demonstrated significant activity against COLO201 human colorectal adenocarcinoma and MDA-MB-231 breast cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
COLO201<30Induces G2/M phase arrest
MDA-MB-231<30Blocks DNA synthesis

The compound's mechanism appears to involve cell cycle arrest and apoptosis induction, making it a promising candidate for further development as an anticancer agent .

Antiviral Activity

In addition to its antitumor effects, preliminary investigations suggest that derivatives of this compound may exhibit antiviral properties. Specifically, related benzoxazine derivatives have shown activity against herpes simplex virus type 1 (HSV-1) , indicating a potential for broader antiviral applications .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the benzoxazine and piperidine structures can significantly influence biological activity. For example:

  • Chlorination at position 6 enhances cytotoxicity.
  • Alterations in the Boc group affect solubility and stability.

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Case Studies

Case Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of various benzoxazine derivatives including this compound using the MTT assay. The results indicated a dose-dependent response with significant cell death observed at concentrations above 30 µM across multiple tumor cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to key targets involved in cancer progression. These studies suggest that the compound interacts favorably with protein targets associated with cell cycle regulation .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step process:

Core Formation : Condensation of dilithiated (tert-butoxycarbonyl)aniline with Boc-protected piperidinone to form the spirocyclic backbone .

Deprotection : Acidic removal of the Boc group to generate a reactive secondary amine intermediate .

Functionalization : Alkylation or epoxy ring-opening reactions to introduce substituents at the 4'-position .

Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) during lithiation steps minimize side reactions.
  • Catalysis : Use of BF₃·Et₂O in cyclization steps improves regioselectivity .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core Formationt-BuLi, THF, −78°C65–70
DeprotectionHCl/dioxane, RT85–90
ChlorinationPOCl₃, DMF, 80°C75

Q. Advanced: How can stereochemical challenges in spirocyclic derivatives be resolved during synthesis?

Answer:
Stereochemical control is critical due to the spiro center and substituent orientation:

  • Chiral Auxiliaries : Use of enantiopure Boc-protected intermediates to direct stereochemistry .
  • Crystallographic Analysis : Single-crystal X-ray diffraction (via SHELXL) confirms absolute configuration .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers with >99% ee .

Case Study : Clark et al. (1983) isolated the dl-erythro diastereomer of a related compound via fractional crystallization, achieving 92% diastereomeric excess .

Q. Basic: Which in vivo models are suitable for evaluating the antihypertensive activity of this compound?

Answer:

  • Spontaneously Hypertensive Rats (SHR) : Gold standard for primary screening due to genetic hypertension mimicry. Dose-response curves (1–10 mg/kg, oral) are monitored via tail-cuff plethysmography .
  • Normotensive Rats : Controls for baseline cardiovascular effects.
  • Telemetry Systems : Implanted devices enable continuous blood pressure monitoring in conscious animals .

Key Metrics :

  • ΔSBP (Systolic BP Reduction) : ≥20 mmHg at 6 hours post-dose indicates efficacy .
  • Plasma Half-Life : LC-MS/MS quantifies pharmacokinetics to guide dosing intervals .

Q. Advanced: How can researchers differentiate central vs. peripheral mechanisms of action in antihypertensive spiro compounds?

Answer:
Methodological Approaches :

Cannulation Studies : Intracerebroventricular (ICV) administration in SHRs tests direct CNS activity. A 10-fold lower effective dose (vs. oral) suggests central action .

Receptor Profiling : Radioligand binding assays (e.g., α₂-adrenergic, angiotensin II receptors) identify primary targets .

Peripheral Blockade : Co-administration with atropine or hexamethonium isolates vascular vs. neural contributions .

Example : Clark et al. (1983) demonstrated dual mechanisms for a related compound: central α₂ agonism and peripheral vasodilation via NO release .

Q. Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Key signals include the spiro piperidine CH₂ (δ 3.4–4.1 ppm) and oxazine carbonyl (δ 168–170 ppm) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₉H₂₄ClN₃O₃: 402.1452) .
  • IR Spectroscopy : Stretching vibrations for Boc C=O (~1700 cm⁻¹) and oxazine C-O (1250 cm⁻¹) .

Table 2: Representative NMR Data

Proton Environmentδ (ppm)Multiplicity
Spiro CH₂3.8–4.1m
Aromatic H-6 (Cl-substituted)7.2–7.4d (J = 8.5 Hz)
Boc tert-butyl1.4s

Q. Advanced: How do molecular docking studies enhance understanding of receptor interactions?

Answer:

  • Target Selection : Prioritize receptors linked to hypertension (e.g., angiotensin-converting enzyme, α₂-adrenergic receptors) .
  • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Validation : Co-crystallization with the receptor (where possible) confirms docking poses .

Case Study : A derivative showed −9.2 kcal/mol binding energy to α₂-adrenergic receptors, correlating with in vivo efficacy (R² = 0.88) .

Q. Data Contradiction: How should discrepancies in biological activity across derivatives be addressed?

Answer:

  • SAR Analysis : Systematic variation of substituents (e.g., 4'-alkyl vs. aryl groups) identifies critical pharmacophores. Clark et al. (1983) found a 15-fold potency drop when replacing benzodioxan with phenyl .
  • Meta-Analysis : Pool data from multiple studies to identify outliers. Use multivariate regression to account for variables like logP and PSA .
  • Mechanistic Reassessment : Re-evaluate off-target effects via broad-panel receptor screening .

Propriétés

IUPAC Name

tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBJFEDABMATJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30519231
Record name tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332187-61-8
Record name tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30519231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.